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dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2,3-dimethylbutanoic acid, also known as a-methyl-L-valine, is a synthetic
amino acid derivative of valine. Its structure, featuring a methyl group at the a-carbon, imparts
unique stereochemical properties that are of significant interest in the fields of medicinal
chemistry and drug development. This additional methyl group provides steric hindrance that
can influence peptide conformation and enhance resistance to enzymatic degradation. This
technical guide provides a comprehensive overview of the chemical structure, stereochemistry,
and physicochemical properties of (S)-2-Amino-2,3-dimethylbutanoic acid. While specific
experimental data for this compound is not extensively available in public literature, this guide
draws upon data from structurally related compounds and established principles of amino acid
chemistry to provide a thorough technical overview.

Chemical Structure and Stereochemistry

(S)-2-Amino-2,3-dimethylbutanoic acid is a chiral molecule with the molecular formula
CeH13NO2 and a molecular weight of 131.17 g/mol .[1][2] The systematic IUPAC name for this

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b555741?utm_src=pdf-interest
https://www.benchchem.com/product/b555741?utm_src=pdf-body
https://www.benchchem.com/product/b555741?utm_src=pdf-body
https://www.benchchem.com/product/b555741?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Alpha_Methyl_Amino_Acids_in_Peptides_Enhancing_Stability_and_Modulating_Bioactivity.pdf
https://enamine.net/building-blocks/medchem/alpha-methyl-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

compound is (2S)-2-amino-2,3-dimethylbutanoic acid. The key structural feature is the
presence of a chiral center at the a-carbon (C2), which is bonded to an amino group, a
carboxyl group, a methyl group, and an isopropy! group.

The "(S)" designation in its name refers to the absolute configuration of the chiral center, as
determined by the Cahn-Ingold-Prelog priority rules. In this case, the priority of the substituents
on the a-carbon is as follows: -NHz > -COOH > -CH(CH3s)2 > -CHs. With the lowest priority
group (-CHs) pointing away from the viewer, the sequence from the highest to the lowest
priority of the remaining groups is counter-clockwise, hence the "S" configuration.

The presence of the a-methyl group in addition to the isopropyl side chain of valine introduces
significant steric bulk around the a-carbon. This steric hindrance plays a crucial role in
restricting the conformational flexibility of peptides that incorporate this amino acid, often
favoring specific secondary structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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